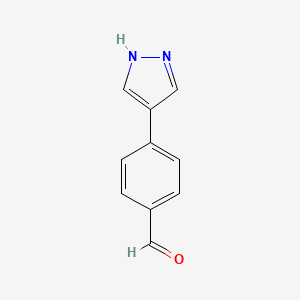

4-(1H-Pyrazol-4-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

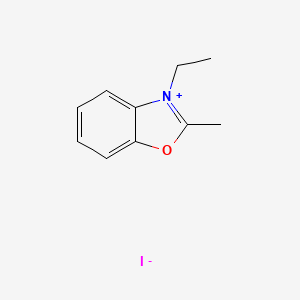

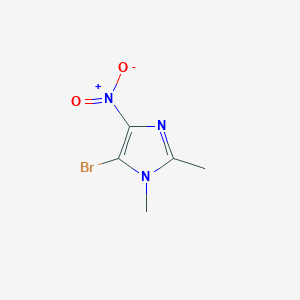

4-(1H-Pyrazol-4-yl)benzaldehyde is a compound with the molecular formula C10H8N2O . It is used for research and development purposes .

Synthesis Analysis

Pyrazole-containing compounds, such as 4-(1H-Pyrazol-4-yl)benzaldehyde, are synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 172.18300 .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学的研究の応用

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown significant antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures

The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .

Results or Outcomes

Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Synthesis of Bioactive Chemicals

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of pyrazole scaffolds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Methods of Application or Experimental Procedures

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results or Outcomes

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antileishmanial and Antimalarial Activity

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of compounds that have shown significant antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their in vitro antipromastigote activity .

Results or Outcomes

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Laboratory Chemicals

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used as a laboratory chemical .

Methods of Application or Experimental Procedures

As a laboratory chemical, it can be used in various chemical reactions and experiments .

Results or Outcomes

The outcomes of these experiments can vary widely depending on the specific experiment or reaction .

Anticancer Activity

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of 1,2,4-triazole benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Methods of Application or Experimental Procedures

The hybrids were synthesized and their structures were established by NMR and MS analysis . The final derivatives were evaluated for their in vitro cytotoxic evaluation .

Results or Outcomes

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Antibacterial and Antifungal Activity

Specific Scientific Field

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of compounds that have shown potential antibacterial and antifungal activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their in vitro antibacterial and antifungal activity .

Results or Outcomes

Particularly, compound 2a, 2h and 2j showed significant activity against E. coli . Compound 2j exhibited marked activity also against S. aureus and B. subtillis .

Safety And Hazards

4-(1H-Pyrazol-4-yl)benzaldehyde should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should also be avoided . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and remove all sources of ignition .

将来の方向性

Pyrazole derivatives, including 4-(1H-Pyrazol-4-yl)benzaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore new and improved applications of these compounds .

特性

IUPAC Name |

4-(1H-pyrazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWUAGMJLPHDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-4-yl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)